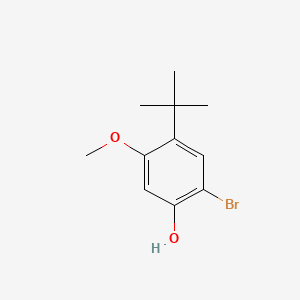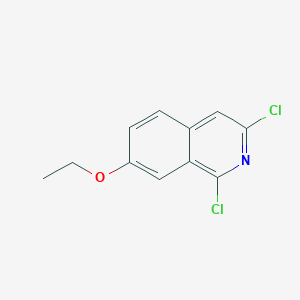
2-Bromo-4-(tert-butyl)-5-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-(tert-butyl)-5-methoxyphenol is an organic compound with the molecular formula C11H15BrO2 It is a brominated phenol derivative, characterized by the presence of a bromine atom, a tert-butyl group, and a methoxy group attached to the phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(tert-butyl)-5-methoxyphenol typically involves the bromination of 4-(tert-butyl)-5-methoxyphenol. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-(tert-butyl)-5-methoxyphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated phenol.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide, potassium carbonate, or organic bases are commonly used. The reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate, hydrogen peroxide, or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in aprotic solvents like tetrahydrofuran (THF) or ether.
Major Products Formed
Substitution Reactions: Products include various substituted phenols, depending on the nucleophile used.
Oxidation Reactions: Products include quinones or other oxidized phenolic compounds.
Reduction Reactions: The major product is 4-(tert-butyl)-5-methoxyphenol.
Applications De Recherche Scientifique
2-Bromo-4-(tert-butyl)-5-methoxyphenol has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-(tert-butyl)-5-methoxyphenol involves its interaction with molecular targets such as enzymes, receptors, or cellular components. The bromine atom and phenol group play crucial roles in its reactivity and binding affinity. The compound may exert its effects through pathways involving oxidative stress, enzyme inhibition, or modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4-(tert-butyl)phenol: Lacks the methoxy group, which may affect its reactivity and biological activity.
2-Bromo-4-(tert-butyl)aniline: Contains an amino group instead of a methoxy group, leading to different chemical properties and applications.
2-Bromo-4-(tert-butyl)-6-methoxyphenol: Similar structure but with an additional methoxy group, which may enhance its solubility and reactivity.
Uniqueness
2-Bromo-4-(tert-butyl)-5-methoxyphenol is unique due to the specific combination of substituents on the phenol ring. The presence of both the tert-butyl and methoxy groups, along with the bromine atom, imparts distinct chemical properties that make it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H15BrO2 |
|---|---|
Poids moléculaire |
259.14 g/mol |
Nom IUPAC |
2-bromo-4-tert-butyl-5-methoxyphenol |
InChI |
InChI=1S/C11H15BrO2/c1-11(2,3)7-5-8(12)9(13)6-10(7)14-4/h5-6,13H,1-4H3 |
Clé InChI |
LOXQIMMHARBOBF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C=C1OC)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3S,4R,5R)-2-(4-benzamido-2-oxopyrimidin-1-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-3-yl] acetate](/img/structure/B13709033.png)

![2-Amino-5-[(3,5-dimethyl-1-pyrazolyl)methyl]-1,3,4-thiadiazole](/img/structure/B13709045.png)











